5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chloro-fluorobenzene derivative.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Copper(I) ions for cycloaddition, aluminum chloride for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The chloro-fluorophenyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-tert-butyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorine atom, which may influence its properties.
5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Has a different substitution pattern on the phenyl ring, potentially altering its activity.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the tert-butyl and carboxylic acid groups, makes 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid unique
Properties
IUPAC Name |
5-tert-butyl-1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(15)6-8(9)14/h4-6H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGXSIJIAOFOOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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